molecular formula C21H18BrFO5 B2895760 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid CAS No. 701931-60-4

3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B2895760
CAS No.: 701931-60-4
M. Wt: 449.272
InChI Key: IMVNNUIMTGKSKX-UHFFFAOYSA-N
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Description

3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic compound characterized by its unique structure combining a fluorobenzyl ether moiety with a dimethyl chromenone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:

  • Formation of the chromenone core: : This is often achieved through the cyclization of appropriate precursor compounds under acidic or basic conditions.

  • Introduction of the fluorobenzyl ether group: : This step can be accomplished via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the hydroxyl group on the chromenone scaffold.

  • Attachment of the propanoic acid moiety: : This generally involves esterification or amidation reactions.

The exact conditions, such as temperature, pH, and solvent, can vary depending on the desired purity and yield.

Industrial Production Methods

Industrial synthesis of this compound may employ similar strategies but on a larger scale and with optimizations for cost and efficiency. Techniques such as continuous flow chemistry and automated synthesis reactors can be utilized to enhance productivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative processes, potentially altering its chromenone core.

  • Reduction: : Reduction reactions may target the ketone group within the chromenone framework.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the fluorobenzyl ether moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, nucleophiles like amines and thiols.

Major Products

The products of these reactions can vary widely, depending on the specific reaction conditions and the nature of the reactants. Typically, modifications to the chromenone core or the fluorobenzyl ether group result in significant changes to the compound’s chemical and biological properties.

Scientific Research Applications

Chemistry

The compound is used as a starting material or intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology

Its derivatives are studied for their biological activities, including potential anti-inflammatory and anticancer properties.

Medicine

Research into this compound focuses on its potential therapeutic benefits, such as enzyme inhibition or interaction with specific biological pathways.

Industry

In industrial applications, the compound's unique structure may be leveraged in the development of new materials, such as polymers or coatings with specialized properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, primarily targeting specific enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing these sites. The pathways involved often relate to key biological processes, such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-2-yl}acetic acid

  • 3-{7-[(4-bromo-2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

  • 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-4-yl}propanoic acid

Uniqueness

What sets 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid apart is its specific substitution pattern and the combination of functional groups, which may confer unique reactivity and biological activity profiles compared to its analogs.

That covers the detailed overview of this fascinating compound. Got any specific angles or details you’d like to dig into further?

Properties

IUPAC Name

3-[7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFO5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNNUIMTGKSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Br)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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